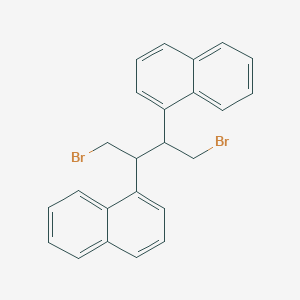
1,1'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is a complex organic compound that features a naphthalene backbone with a dibromobutane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with 1,4-dibromobutane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can produce naphthoquinones.
科学研究应用
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene involves its interaction with molecular targets through its bromine atoms and naphthalene core. The bromine atoms can participate in halogen bonding, while the naphthalene core can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
相似化合物的比较
Similar Compounds
1,4-Dibromobutane: A simpler compound with similar bromine functionality but lacking the naphthalene core.
2,3-Dibromobutane: Another dibromobutane isomer with different bromine positioning.
1,1-Dibromobutane: A compound with bromine atoms on the same carbon atom, differing in reactivity and properties
Uniqueness
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is unique due to its combination of a naphthalene backbone and a dibromobutane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
102772-68-9 |
|---|---|
分子式 |
C24H20Br2 |
分子量 |
468.2 g/mol |
IUPAC 名称 |
1-(1,4-dibromo-3-naphthalen-1-ylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C24H20Br2/c25-15-23(21-13-5-9-17-7-1-3-11-19(17)21)24(16-26)22-14-6-10-18-8-2-4-12-20(18)22/h1-14,23-24H,15-16H2 |
InChI 键 |
OGLSVJUBLXHZAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)C(CBr)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


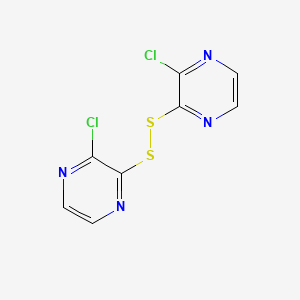
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
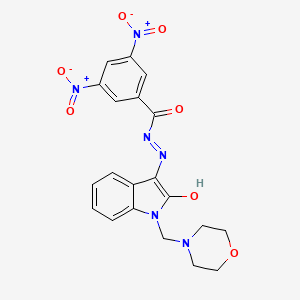
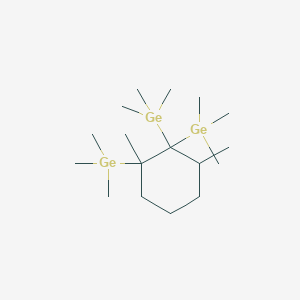
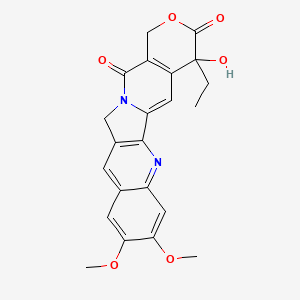
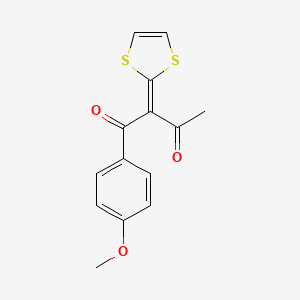
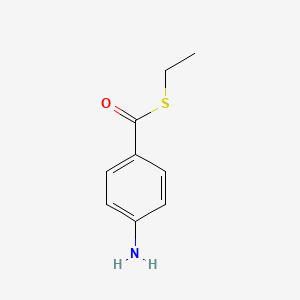

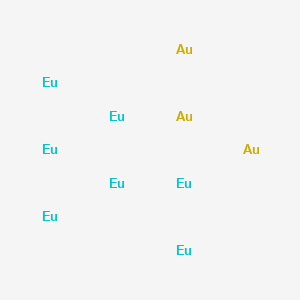
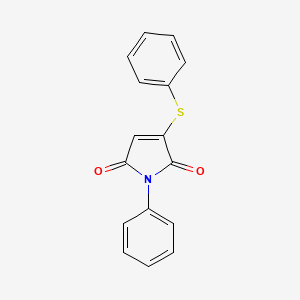
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
